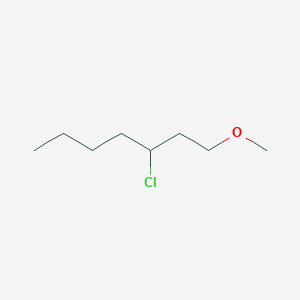

3-Chloro-1-methoxyheptane

Description

BenchChem offers high-quality 3-Chloro-1-methoxyheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1-methoxyheptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

53970-69-7 |

|---|---|

Molecular Formula |

C8H17ClO |

Molecular Weight |

164.67 g/mol |

IUPAC Name |

3-chloro-1-methoxyheptane |

InChI |

InChI=1S/C8H17ClO/c1-3-4-5-8(9)6-7-10-2/h8H,3-7H2,1-2H3 |

InChI Key |

UUCLPYJVAQFSGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCOC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Chloro-1-methoxyheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and characterization of the novel compound 3-Chloro-1-methoxyheptane. Due to the limited availability of published data on this specific molecule, this guide outlines a plausible and robust synthetic pathway, detailed experimental protocols, and predicted characterization data based on established chemical principles and spectroscopic trends for analogous structures. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related chloro-ether compounds for potential applications in drug discovery and development.

Introduction

3-Chloro-1-methoxyheptane is a functionalized aliphatic ether containing both a chlorine atom and a methoxy group. This combination of functional groups makes it an interesting candidate for further chemical modification and a potential building block in the synthesis of more complex molecules with potential biological activity. The presence of a chiral center at the C-3 position also introduces the possibility of stereoselective synthesis and differential biological effects of its enantiomers. This guide details a proposed two-step synthesis beginning with the formation of a precursor alcohol, followed by a chlorination reaction.

Proposed Synthesis Pathway

A reliable synthetic route to 3-Chloro-1-methoxyheptane is proposed to proceed via the synthesis of the precursor alcohol, 1-methoxyheptan-3-ol, followed by its conversion to the target chloride.

Step 1: Synthesis of 1-methoxyheptan-3-ol

The synthesis of 1-methoxyheptan-3-ol can be achieved via a Grignard reaction between butylmagnesium bromide and 3-methoxypropanal.

Reaction Scheme:

Step 2: Synthesis of 3-Chloro-1-methoxyheptane

The conversion of 1-methoxyheptan-3-ol to 3-Chloro-1-methoxyheptane can be accomplished using thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. This method is known to proceed with minimal rearrangement.

Reaction Scheme: ``` CH3O-CH2-CH2-CH(OH)-CH2CH2CH2CH3 + SOCl2 --(Pyridine)--> CH3O-CH2-CH2-CH(Cl)-CH2CH2CH2CH3 + SO2 + HCl

Caption: Proposed synthetic workflow for 3-Chloro-1-methoxyheptane.

Caption: Characterization workflow for 3-Chloro-1-methoxyheptane.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of 3-Chloro-1-methoxyheptane. The proposed synthetic route is based on well-established and reliable organic transformations, and the predicted characterization data offers a benchmark for researchers to compare with experimental results. This document is intended to facilitate further research into this and related compounds, potentially accelerating the discovery of new chemical entities with valuable applications.

Physical and chemical properties of 3-Chloro-1-methoxyheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-methoxyheptane is a halogenated ether. Halogenated compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen atom, which can influence molecular conformation, lipophilicity, and metabolic stability. This document provides a summary of the available physicochemical data for 3-Chloro-1-methoxyheptane, outlines a general synthetic protocol, and describes a suitable analytical methodology for its characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₇ClO | PubChem[1] |

| Molecular Weight | 164.67 g/mol | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Exact Mass | 164.0967929 Da | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| CAS Number | 53970-69-7 | PubChem[1] |

| IUPAC Name | 3-chloro-1-methoxyheptane | PubChem[1] |

| SMILES | CCCCC(Cl)CCOC | PubChem[1] |

Experimental Protocols

Due to the absence of specific published experimental procedures for 3-Chloro-1-methoxyheptane, the following sections describe generalized protocols that can be adapted for its synthesis and analysis based on established chemical principles for analogous compounds.

Synthesis: Williamson Ether Synthesis Approach

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. This procedure outlines the synthesis of 3-Chloro-1-methoxyheptane from 3-chloroheptan-1-ol.

Reaction Scheme:

Materials and Reagents:

-

3-chloroheptan-1-ol

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is flushed with argon or nitrogen gas.

-

Alkoxide Formation: Anhydrous DMF is added to the flask, followed by the portion-wise addition of sodium hydride under a positive pressure of inert gas. The resulting suspension is cooled in an ice bath. A solution of 3-chloroheptan-1-ol in anhydrous DMF is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

-

Ether Formation: The reaction mixture is cooled again in an ice bath, and methyl iodide is added dropwise. After the addition is complete, the mixture is stirred at room temperature for 12-18 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Characterization: The crude product can be purified by fractional distillation or column chromatography. The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

A general method for the analysis of haloethers, adaptable for 3-Chloro-1-methoxyheptane, is outlined below, based on EPA Method 611 for haloethers.[2]

Instrumentation:

-

Gas chromatograph with a capillary column suitable for the separation of semi-volatile organic compounds.

-

Mass spectrometer detector.

Procedure:

-

Sample Preparation: A stock standard solution is prepared by accurately weighing a known amount of purified 3-Chloro-1-methoxyheptane and dissolving it in a suitable solvent such as acetone or methanol to a final concentration of approximately 1 mg/mL.[2] A series of calibration standards are prepared by diluting the stock solution.

-

GC-MS Analysis:

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m x 0.25 mm ID column with a 0.25 µm film thickness of a suitable stationary phase like 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

-

Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum that is characteristic of the compound.

-

-

Data Analysis: The retention time of the peak corresponding to 3-Chloro-1-methoxyheptane is used for qualitative identification, and the integrated peak area is used for quantification against the calibration curve. The mass spectrum provides confirmation of the compound's identity.

Visualizations

The following diagrams illustrate the proposed synthetic workflow for 3-Chloro-1-methoxyheptane.

Caption: Proposed workflow for the synthesis and characterization of 3-Chloro-1-methoxyheptane.

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of 3-Chloro-1-methoxyheptane. While experimental data is limited, the provided computed properties offer a useful starting point for researchers. The generalized experimental protocols for synthesis and analysis, based on well-established methodologies, are intended to serve as a practical framework for the preparation and characterization of this compound in a laboratory setting. Further experimental investigation is required to determine the precise physical properties and to explore the potential applications of 3-Chloro-1-methoxyheptane in various scientific fields.

References

Spectroscopic Analysis of 3-Chloro-1-methoxyheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-Chloro-1-methoxyheptane. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic values and established methodologies for data acquisition. The information herein serves as a valuable resource for the identification, characterization, and quality control of 3-Chloro-1-methoxyheptane in a research and development setting.

Chemical Structure and Properties

IUPAC Name: 3-chloro-1-methoxyheptane[1] Molecular Formula: C8H17ClO[1] Molecular Weight: 164.67 g/mol [1] Synonyms: 3-CHLORO-1-METHOXYHEPTANE[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Chloro-1-methoxyheptane. These predictions are based on the analysis of its chemical structure and typical spectroscopic values for similar functional groups.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 - 4.1 | m | 1H | H-3 |

| ~3.5 - 3.6 | t | 2H | H-1 |

| 3.34 | s | 3H | -OCH₃ |

| ~1.8 - 2.0 | m | 2H | H-2 |

| ~1.6 - 1.8 | m | 2H | H-4 |

| ~1.2 - 1.5 | m | 4H | H-5, H-6 |

| ~0.9 | t | 3H | H-7 |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~68 - 72 | C-1 |

| ~60 - 65 | C-3 |

| ~59 | -OCH₃ |

| ~38 - 42 | C-2 |

| ~35 - 39 | C-4 |

| ~25 - 29 | C-5 |

| ~22 - 26 | C-6 |

| ~14 | C-7 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1150-1085 | Strong | C-O stretch (ether)[2] |

| 750-650 | Strong | C-Cl stretch (alkyl halide)[3] |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 164/166 | Low | [M]⁺, [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 129 | Medium | [M - Cl]⁺ |

| 119/121 | Medium | [M - C₂H₅]⁺ |

| 87 | High | [CH₂(OCH₃)CH₂CH₂]⁺ |

| 45 | Very High | [CH₂OCH₃]⁺ (Base Peak) |

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3-Chloro-1-methoxyheptane for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[4][5]

-

Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

Use the same prepared sample and spectrometer setup.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[4]

-

A larger number of scans (typically 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and label the peak positions in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one or two drops of neat 3-Chloro-1-methoxyheptane onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Acquisition:

-

Obtain a background spectrum of the empty sample compartment to subtract atmospheric and instrumental absorptions.[6]

-

Place the prepared salt plates into the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Collect and average a suitable number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized in a high vacuum chamber.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

Mass Analysis:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).[8]

Detection and Data Processing:

-

An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

The data is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and major fragment ions. The presence of a chlorine atom will be indicated by an M+2 peak with approximately one-third the intensity of the molecular ion peak.[7]

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of 3-Chloro-1-methoxyheptane.

Caption: Workflow for the spectroscopic analysis of 3-Chloro-1-methoxyheptane.

Caption: Correlation of the molecular structure to predicted ¹H NMR chemical shifts.

Caption: Relationship between functional groups and their characteristic IR absorptions.

References

- 1. 3-Chloro-1-methoxyheptane | C8H17ClO | CID 12426340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. books.rsc.org [books.rsc.org]

- 5. sites.bu.edu [sites.bu.edu]

- 6. youtube.com [youtube.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to 5-Cyclopropyl-1H-pyrazole-3-carboxylic Acid

Disclaimer: The initial query for CAS number 53970-69-7 was found to be associated with the chemical compound 3-chloro-1-methoxyheptane. However, the detailed request for information regarding biological pathways and experimental protocols strongly suggests that the intended compound of interest was 5-cyclopropyl-1H-pyrazole-3-carboxylic acid , which is correctly identified by CAS number 401629-04-7 . This guide will focus on the latter compound to meet the technical requirements of the user's request.

This technical guide provides a comprehensive overview of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, outlines a common synthetic methodology, and explores the biological relevance and activities of its derivatives.

Chemical and Physical Properties

5-Cyclopropyl-1H-pyrazole-3-carboxylic acid is a stable, solid organic compound. Its key properties are summarized in the table below, compiled from various chemical databases and suppliers.[1][]

| Property | Value |

| IUPAC Name | 5-cyclopropyl-1H-pyrazole-3-carboxylic acid[1] |

| CAS Number | 401629-04-7[1] |

| Molecular Formula | C₇H₈N₂O₂[1] |

| Molecular Weight | 152.15 g/mol [1] |

| Melting Point | 195-199 °C[] |

| Boiling Point | 429.3 °C at 760 mmHg (Predicted)[] |

| Density | 1.499 g/cm³ (Predicted)[] |

| InChI Key | GNWMHLBUCXEXPE-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1CC1C2=CC(=NN2)C(=O)O[1] |

| Solubility | Data not widely available; likely soluble in organic solvents like DMSO and methanol. |

| Appearance | White to off-white solid/powder. |

Synthesis of 5-Cyclopropyl-1H-pyrazole-3-carboxylic Acid

The synthesis of pyrazole-3-carboxylic acids is a well-established process in organic chemistry, most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] For the title compound, a suitable starting material is a β-ketoester bearing a cyclopropyl group.

The general synthetic approach involves two main steps:

-

Cyclocondensation: Reaction of a cyclopropyl-substituted 1,3-dicarbonyl compound (e.g., ethyl 4-cyclopropyl-2,4-dioxobutanoate) with hydrazine hydrate to form the pyrazole ring.

-

Hydrolysis: Conversion of the resulting ester to the final carboxylic acid, typically under basic conditions followed by acidification.

Below is a diagram illustrating the logical workflow for this synthesis.

Caption: Synthetic workflow for 5-cyclopropyl-1H-pyrazole-3-carboxylic acid.

The following protocol is a generalized representation based on standard procedures for pyrazole synthesis.[3][4]

Materials:

-

Ethyl 4-cyclopropyl-2,4-dioxobutanoate

-

Hydrazine hydrate

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water (H₂O)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Add distilled water to the residue to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield the crude ester intermediate.

Step 2: Hydrolysis to 5-cyclopropyl-1H-pyrazole-3-carboxylic Acid

-

Suspend the crude ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of water and ethanol (1:1 v/v).

-

Add a solution of sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Carefully acidify the mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid with cold distilled water and dry under vacuum to afford the final product, 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Applications in Drug Development

While 5-cyclopropyl-1H-pyrazole-3-carboxylic acid itself is primarily a synthetic intermediate, its core structure is a key component in a variety of biologically active molecules. The pyrazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][5]

The cyclopropyl group is often introduced into drug candidates to improve metabolic stability, binding affinity, and potency. The combination of the pyrazole carboxylic acid and the cyclopropyl moiety makes this compound a valuable building block for creating novel therapeutics.

Cannabinoid Receptor 1 (CB1) Antagonists: Derivatives of pyrazole-3-carboxamides containing cyclopropyl groups have been investigated as potent and selective antagonists of the Cannabinoid Receptor 1 (CB1).[6] CB1 antagonists have been explored for the treatment of obesity and metabolic disorders. The carboxylic acid group of the title compound serves as a handle for amidation to produce these more complex and active molecules.[6]

The antagonism of the CB1 receptor by these compounds blocks the signaling of endogenous cannabinoids (like anandamide), which can lead to reduced appetite and improved metabolic profiles.

Caption: Signaling pathway showing CB1 receptor antagonism by a pyrazole derivative.

To evaluate the biological activity of derivatives synthesized from 5-cyclopropyl-1H-pyrazole-3-carboxylic acid, a competitive radioligand binding assay is commonly used.

Objective: To determine the binding affinity (Ki) of a test compound for the human CB1 receptor.

Materials:

-

Membranes from cells expressing recombinant human CB1 receptor.

-

[³H]CP-55,940 (radioligand).

-

Test compound (e.g., a pyrazole-3-carboxamide derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

96-well microplates.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the [³H]CP-55,940 radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

-

For non-specific binding determination, add a high concentration of a known non-labeled CB1 ligand (e.g., WIN 55,212-2) to separate wells.

-

Incubate the plate at 30 °C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing quickly with ice-cold assay buffer to separate bound from free radioligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

5-Cyclopropyl-1H-pyrazole-3-carboxylic acid is a versatile chemical intermediate with significant potential in the field of drug discovery and development. While it does not possess strong biological activity on its own, its structural features—a stable heterocyclic core, a carboxylic acid handle for further derivatization, and a metabolically favorable cyclopropyl group—make it an ideal starting point for the synthesis of potent and selective modulators of various biological targets, such as the CB1 receptor. The synthetic routes to this compound are well-understood, allowing for its efficient production and incorporation into drug discovery pipelines. Future research will likely continue to leverage this and similar building blocks to create next-generation therapeutics.

References

- 1. 5-cyclopropyl-1H-pyrazole-3-carboxylic acid | C7H8N2O2 | CID 776464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-1-methoxyheptane: An Obscure Compound with Limited Available Data

Researchers, scientists, and drug development professionals may find a significant gap in the scientific literature concerning the discovery, history, and detailed experimental protocols for 3-Chloro-1-methoxyheptane. Despite its clear chemical structure and identification in chemical databases, a comprehensive search of public scientific records, including journals, patents, and technical data repositories, reveals a notable absence of in-depth information regarding this specific compound.

Currently, available information is limited to basic chemical identifiers and computed properties. 3-Chloro-1-methoxyheptane is registered under the CAS number 53970-69-7 and has the molecular formula C8H17ClO.[1] Public databases, such as PubChem, provide computed data on its molecular weight, structure, and other physicochemical properties. However, these resources lack any curated experimental data, historical accounts of its synthesis, or descriptions of its biological activity.

The absence of dedicated research articles or patents suggests that 3-Chloro-1-methoxyheptane has not been a compound of significant scientific or commercial interest to date. General synthetic methods for chloro-methoxy alkanes exist, but no specific experimental protocols for the preparation and purification of 3-Chloro-1-methoxyheptane could be retrieved from the available literature. Consequently, information regarding its discovery, the individuals or institutions involved, and the timeline of its first synthesis remains unknown.

Furthermore, the core requirements for a detailed technical guide, including experimental methodologies, quantitative data from empirical studies, and any associated signaling pathways or biological interactions, cannot be fulfilled due to the dearth of primary research on this molecule.

Physicochemical Properties (Computed)

While experimentally determined data is unavailable, the following table summarizes the computed physicochemical properties of 3-Chloro-1-methoxyheptane as found in public chemical databases. It is crucial to note that these are theoretical values and may not reflect experimentally verified measurements.

| Property | Value | Source |

| Molecular Formula | C8H17ClO | PubChem[1] |

| IUPAC Name | 3-chloro-1-methoxyheptane | PubChem[1] |

| CAS Number | 53970-69-7 | PubChem[1] |

| Molecular Weight | 164.67 g/mol | PubChem[1] |

Conclusion

References

Unlocking the Potential: A Technical Guide to Research Areas for Functionalized Heptane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The seven-carbon aliphatic chain of heptane, once considered a simple alkane, is now emerging as a versatile scaffold for the development of novel functionalized molecules with significant potential across diverse scientific disciplines. This technical guide provides an in-depth exploration of promising research avenues for functionalized heptane derivatives, with a focus on their applications in medicinal chemistry, material science, and catalysis. By presenting a comprehensive overview of their synthesis, biological activities, and physical properties, this document aims to inspire and inform the design of next-generation heptane-based compounds.

Heptane Derivatives in Medicinal Chemistry: A Burgeoning Frontier

Functionalized heptane derivatives, particularly the naturally occurring diarylheptanoids, have garnered substantial interest in drug discovery due to their broad spectrum of biological activities. These compounds, characterized by two aromatic rings linked by a seven-carbon chain, have demonstrated potent anti-inflammatory, anticancer, and neuroprotective properties.

Diarylheptanoids: Nature's Blueprint for Bioactive Molecules

Diarylheptanoids, isolated from various plant sources, represent a significant class of bioactive functionalized heptanes. Their diverse pharmacological effects are often attributed to their ability to modulate key signaling pathways involved in cellular processes.

The bioactivity of diarylheptanoids has been extensively studied, with numerous compounds exhibiting significant inhibitory effects against various cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of selected diarylheptanoids.

| Compound | Cell Line | IC50 (µM) | Reference |

| Diarylheptanoid 6 | A549 (Lung Carcinoma) | 10.21 | [1] |

| Diarylheptanoid 6 | HepG2 (Hepatocellular Carcinoma) | 6.69 | [1] |

| Diarylheptanoid 6 | HeLa (Cervical Cancer) | 8.34 | [1] |

| Diarylheptanoid 6 | MDA-MB-231 (Breast Cancer) | 9.87 | [1] |

| Diarylheptanoid 6 | HCT116 (Colorectal Carcinoma) | 7.52 | [1] |

| Diarylheptanoid 16 | A549 (Lung Carcinoma) | 20.15 | [1] |

| Diarylheptanoid 17 | A549 (Lung Carcinoma) | 25.46 | [1] |

| Diarylheptanoid 18 | A549 (Lung Carcinoma) | 33.46 | [1] |

| Diarylheptanoid 19 | A549 (Lung Carcinoma) | 15.73 | [1] |

Recent studies have elucidated the mechanism of action of certain diarylheptanoids, revealing their ability to interfere with the DNA damage response (DDR) pathway. Specifically, some of these compounds have been shown to down-regulate the expression of ATR (ataxia telangiectasia mutated and RAD3-related) and CHK1 (checkpoint kinase 1), key proteins in the ATR/CHK1 signaling pathway that is crucial for DNA repair and cell cycle control[1].

Synthesis of Bioactive Heptane Derivatives: Experimental Protocols

The synthesis of diarylheptanoids and other functionalized heptanes is a key area of research. Below are representative experimental protocols for the synthesis of these compounds.

A common strategy for the synthesis of linear diarylheptanoids involves a series of cross-aldol condensations. The following is a generalized experimental protocol:

-

Preparation of the Heptane Chain: A seven-carbon chain with appropriate functional groups is synthesized. This often involves the reaction of a C3 and a C4 fragment.

-

Introduction of Aromatic Rings: The aromatic moieties are introduced at the 1 and 7 positions of the heptane chain, typically through Wittig reactions or Grignard additions.

-

Functional Group Interconversion: The functional groups on the heptane chain and the aromatic rings are modified to yield the desired diarylheptanoid.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization.

A more specific synthetic approach involves the following steps[2]:

-

Initial Condensation: Reaction of a substituted benzaldehyde with acetone to form a chalcone-like intermediate.

-

Michael Addition: Addition of a second equivalent of a substituted acetophenone to the chalcone derivative.

-

Reduction and Cyclization: Reduction of the carbonyl groups and subsequent intramolecular cyclization to form the diarylheptanoid scaffold.

Heptane Derivatives in Material Science: Building Blocks for Advanced Polymers

The incorporation of functionalized heptane derivatives into polymer backbones can impart unique thermal and mechanical properties. Research in this area is focused on synthesizing novel polyesters, polyamides, and other polymers with tailored characteristics.

Heptane-Based Polyesters and Copolymers

The synthesis of polyesters containing heptylene units, such as poly(heptylene terephthalate), is an active area of investigation. These materials are expected to exhibit distinct properties compared to their shorter-chain counterparts like PET and PBT.

The synthesis of poly(alkylene terephthalate)s typically involves a two-stage polycondensation process between a diol and a dicarboxylic acid or its dimethyl ester[3]. For heptane-based polyesters, 1,7-heptanediol would be a key monomer.

| Polymer | Monomers | Synthesis Method | Key Properties |

| Poly(heptylene terephthalate) | 1,7-Heptanediol, Terephthalic Acid | Melt Polycondensation | Expected to have lower melting point and glass transition temperature than PET and PBT, potentially offering increased flexibility. |

| Poly(heptyl methacrylate) | Heptyl Methacrylate | Free Radical Polymerization | Can be used to create copolymers with tunable properties for applications in coatings and adhesives. |

Experimental Protocols for Polymer Synthesis

-

Monomer Purification: Heptyl methacrylate is purified by passing it through a column of basic alumina to remove inhibitors.

-

Initiator and Solvent: A free-radical initiator, such as azobisisobutyronitrile (AIBN), is dissolved in an appropriate solvent like toluene.

-

Polymerization: The purified monomer is added to the initiator solution, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization. The reaction is allowed to proceed for a specified time to achieve the desired molecular weight.

-

Purification: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol, and then dried under vacuum.

Catalytic Applications of Heptane Derivatives

The isomerization of linear alkanes, such as n-heptane, into their branched isomers is a crucial process in the petroleum industry to enhance the octane number of gasoline. Research is focused on developing more efficient and selective catalysts for this transformation.

Catalytic Isomerization of n-Heptane

The isomerization of n-heptane is typically carried out using bifunctional catalysts that possess both acidic and metallic sites.

The following table summarizes the results of n-heptane isomerization over different catalytic systems.

| Catalyst | Temperature (°C) | Pressure (bar) | n-Heptane Conversion (%) | Isomerization Selectivity (%) | Reference |

| Pt/Sulfated Zirconia | 200 | 1 | 53 | 70-78 | [4] |

| Molybdenum Sub-oxide | 370 | 1 | 78 | >90 | [4] |

| 2% MoOx-Pd/Ce-M | 300 | 10 | 58.7 | 91.2 | [5] |

The isomerization of n-heptane over a bifunctional catalyst is believed to proceed through a series of steps involving dehydrogenation, skeletal isomerization of the resulting alkene on acid sites, and subsequent hydrogenation.

Other Promising Research Areas

Beyond the highlighted areas, the functionalization of heptane offers numerous other research opportunities.

Halogenated Heptane Derivatives

The synthesis of halogenated heptanes provides valuable intermediates for a wide range of organic transformations. Free-radical halogenation is a common method for introducing halogens onto an alkane chain.

-

Reactants: n-Heptane is mixed with N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride.

-

Initiation: A radical initiator, such as benzoyl peroxide, is added, and the mixture is exposed to UV light or heat to initiate the reaction.

-

Reaction: The reaction is allowed to proceed, leading to the formation of various brominated heptane isomers.

-

Workup and Purification: The reaction mixture is washed to remove succinimide and unreacted NBS, and the brominated heptanes are isolated and purified by distillation.

Aminoheptanes and Their Derivatives

Aminoheptanes are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. They can be synthesized through various methods, including the reduction of heptanenitrile or the reductive amination of heptanal.

Heptanoic Acid Esters and Heptanethiol Derivatives

Heptanoic acid esters find applications as flavoring agents and in the synthesis of lubricants. Heptanethiols are used in the preparation of self-assembled monolayers and as precursors for sulfur-containing polymers and nanoparticles[6][7].

Conclusion

The functionalization of the simple seven-carbon heptane scaffold opens up a vast and exciting landscape for chemical research. From the intricate biological activities of diarylheptanoids to the tailored properties of heptane-based polymers and the industrial importance of catalytic isomerization, the potential applications of functionalized heptane derivatives are extensive. This guide has provided a glimpse into the current state of research and aims to serve as a catalyst for further exploration and innovation in this promising field. The continued investigation into the synthesis, properties, and applications of these versatile molecules holds the key to unlocking new solutions in medicine, materials science, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2021219686A1 - Process for the preparation of polyalkyl (meth)acrylate polymers - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. One pot synthesis of thiol-functional nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

Theoretical Analysis of the Molecular Structure of 3-Chloro-1-methoxyheptane: A Computational Guide

Introduction

3-Chloro-1-methoxyheptane is a halogenated ether whose molecular structure is of interest to researchers in medicinal chemistry and materials science. The spatial arrangement of its atoms, or conformation, can significantly influence its physical, chemical, and biological properties. A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, designing potential applications, and understanding its interactions with biological systems.

Methodology: A Framework for Theoretical Structural Elucidation

The determination of the most stable conformations of a flexible molecule like 3-Chloro-1-methoxyheptane is typically achieved through a multi-step computational workflow. This process involves an initial exploration of the vast conformational space followed by high-level quantum mechanical calculations to refine the geometries and energies of the most plausible structures.

Experimental Protocol: In Silico Conformational Analysis

A robust computational protocol for the conformational analysis of 3-Chloro-1-methoxyheptane would involve the following key steps:

-

Initial 3D Structure Generation: The molecule is first constructed in a molecular modeling software, and an initial geometry optimization is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94).

-

Conformational Search: A systematic or stochastic search of the conformational space is conducted to identify various low-energy conformers. This is achieved by rotating the single bonds within the molecule. Common techniques include:

-

Systematic Search: Stepwise rotation around each rotatable bond.

-

Stochastic/Monte Carlo Search: Random changes to torsional angles, with acceptance of new conformations based on their energies.

-

Molecular Dynamics: Simulating the motion of the molecule at a given temperature to explore different conformations.

-

-

Quantum Mechanical Optimization and Energy Calculation: The unique conformers identified in the search are then subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method for this purpose. A typical level of theory would be B3LYP with a 6-31G* basis set, which provides a good balance between accuracy and computational cost for molecules of this size. This step involves:

-

Geometry Optimization: Each conformer's geometry is optimized to find the nearest local energy minimum on the potential energy surface.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

-

-

Analysis of Results: The optimized conformers are then ranked based on their relative energies. The conformer with the lowest energy is the global minimum and represents the most stable structure. The geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers are then analyzed.

Conformational Landscape of 3-Chloro-1-methoxyheptane

The overall shape of 3-Chloro-1-methoxyheptane is determined by the rotation around its single bonds. The most significant of these are the C-C bonds of the heptyl chain and the C-O and C-C bonds adjacent to the functional groups. The stability of the resulting conformers is primarily governed by steric hindrance and, to a lesser extent, by torsional strain and intramolecular interactions.

The principles of alkane conformational analysis are highly relevant here.[1][2][3] For any given C-C bond in the alkyl chain, the staggered conformations are significantly more stable than the eclipsed conformations.[1][4] Among the staggered conformations, the anti conformation, where the largest substituents are 180° apart, is generally the most stable due to minimized steric repulsion.[3][5] The gauche conformation, with the largest substituents 60° apart, is less stable.[5]

For 3-Chloro-1-methoxyheptane, the key dihedral angles to consider are around the C2-C3 and C3-C4 bonds, as the substituents on these carbons (the chlorine atom and the methoxyethyl group) are the bulkiest. The most stable conformer is predicted to have the carbon chain in an extended, zig-zag arrangement, which corresponds to an anti relationship for all C-C-C-C dihedral angles.[2] Furthermore, the bulky chlorine atom and the methoxyethyl group attached to C3 will preferentially adopt an anti relationship with respect to the adjacent alkyl chain segments to minimize steric strain.

Predicted Molecular Properties

Based on the principles of conformational analysis and typical bond lengths and angles for similar organic molecules, we can predict the geometric parameters for the most stable conformer of 3-Chloro-1-methoxyheptane.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer

| Parameter | Atom(s) | Predicted Value |

| Bond Lengths | ||

| C-C (alkane) | 1.54 Å[6][7] | |

| C-H | 1.09 Å[6] | |

| C-O (ether) | 1.42 Å[7][8] | |

| C-Cl | 1.79 Å[7] | |

| Bond Angles | ||

| C-C-C | ~109.5°[6][9] | |

| C-O-C | ~111°[8] | |

| H-C-H | ~109.5°[6][9] | |

| Cl-C-C | ~109.5° | |

| Key Dihedral Angle | C2-C3-C4-C5 | ~180° (anti) |

Note: These are idealized values. Actual calculated values from DFT may show slight deviations due to the specific electronic and steric environment of the molecule.

The energy difference between conformers is a critical factor in determining the conformational population at a given temperature. The gauche interaction in butane, for example, introduces about 0.9 kcal/mol of steric strain compared to the anti conformation.[3][5] We can expect similar energy penalties for gauche arrangements of the bulky groups in 3-Chloro-1-methoxyheptane.

Table 2: Predicted Relative Energies of Key Conformers

| Conformer | Description | Predicted Relative Energy (kcal/mol) |

| 1 (Global Minimum) | All C-C bonds in anti conformation. | 0.00 |

| 2 | Gauche interaction around the C3-C4 bond. | ~0.9 - 1.2 |

| 3 | Gauche interaction around the C2-C3 bond. | ~1.0 - 1.5 |

Note: The energy values are estimates based on typical gauche interaction energies. The actual values would depend on the specific interactions between the chlorine, methoxy, and alkyl chain moieties.

Conclusion

In the absence of direct experimental data, this guide provides a theoretical framework for understanding the molecular structure of 3-Chloro-1-methoxyheptane. Through the application of standard computational chemistry workflows, it is predicted that the most stable conformer of this molecule adopts an extended zig-zag geometry, with bulky substituents arranged in an anti fashion to minimize steric hindrance. The provided tables of predicted geometric parameters and relative energies offer a quantitative basis for further research and application development. This theoretical model serves as a valuable starting point for future experimental and computational investigations into the properties and reactivity of 3-Chloro-1-methoxyheptane and related halogenated ethers.

References

- 1. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. Organic Chemistry: Conformations: Conformations of Higher Alkanes | SparkNotes [sparknotes.com]

- 3. 2.8 Conformations of Other Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. Alkane - Wikipedia [en.wikipedia.org]

- 7. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]

- 8. Ether - Wikipedia [en.wikipedia.org]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

Solubility Profile of 3-Chloro-1-methoxyheptane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-1-methoxyheptane in common organic solvents. In the absence of specific published quantitative data, this document outlines the theoretical principles governing its solubility, presents a predicted solubility profile based on its molecular structure, and offers a detailed experimental protocol for the empirical determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development who are handling or considering the use of 3-Chloro-1-methoxyheptane.

Introduction to 3-Chloro-1-methoxyheptane

3-Chloro-1-methoxyheptane is a halogenated ether with the chemical formula C₈H₁₇ClO. Its structure consists of a seven-carbon heptane chain with a chlorine atom at the third position and a methoxy group at the first position. The presence of both a chloro and an ether functional group, along with a moderately long alkyl chain, dictates its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is crucial for its application in organic synthesis, as a reaction medium, or in purification processes.

Theoretical Framework for Solubility

The solubility of a substance is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The intermolecular forces relevant to 3-Chloro-1-methoxyheptane are:

-

London Dispersion Forces: These are weak, temporary attractive forces that arise from the random movement of electrons in all molecules. The relatively long heptyl chain of 3-Chloro-1-methoxyheptane contributes significantly to its overall London dispersion forces.

-

Dipole-Dipole Interactions: The electronegative chlorine and oxygen atoms create polar C-Cl and C-O bonds, resulting in a net molecular dipole moment. These permanent dipoles allow for stronger dipole-dipole interactions with other polar molecules.

The solubility of 3-Chloro-1-methoxyheptane in a given organic solvent will depend on the balance of these forces between the solute and solvent molecules.

Predicted Solubility Profile of 3-Chloro-1-methoxyheptane

Based on the theoretical principles outlined above, a predicted solubility profile of 3-Chloro-1-methoxyheptane in common organic solvents is presented in Table 1. It is important to note that these are qualitative predictions and experimental verification is necessary for precise quantitative data.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Propanol | High | Alcohols are polar and can engage in dipole-dipole interactions with the C-Cl and C-O bonds of 3-Chloro-1-methoxyheptane. The alkyl portion of the alcohols also interacts favorably with the heptyl chain. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | Ketones are polar aprotic solvents that can effectively solvate 3-Chloro-1-methoxyheptane through dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High (Miscible) | As an ether itself, 3-Chloro-1-methoxyheptane is expected to be highly miscible with other ethers due to very similar intermolecular forces.[1][2][3][4][5] |

| Hydrocarbons | Hexane, Heptane, Toluene | Medium to High | The nonpolar alkyl chain of 3-Chloro-1-methoxyheptane will have strong London dispersion force interactions with hydrocarbon solvents. The polar groups may slightly reduce miscibility with very nonpolar alkanes. |

| Halogenated Solvents | Dichloromethane, Chloroform | High (Miscible) | The presence of a halogen in both the solute and solvent leads to compatible intermolecular forces, suggesting high solubility. |

Experimental Protocol for the Determination of Solubility

To obtain quantitative solubility data, a standardized experimental procedure should be followed. The isothermal shake-flask method is a widely accepted technique for determining the solubility of liquid solutes.

Materials and Reagents

-

3-Chloro-1-methoxyheptane (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Internal standard (a non-reactive compound with a distinct analytical signal)

-

Vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Analytical balance

-

Shaker or rotator with temperature control

-

Centrifuge

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Experimental Workflow Diagram

References

Thermochemical Data for Chlorinated Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of chlorinated alkanes, crucial for understanding their reactivity, stability, and behavior in chemical and biological systems. The data presented is essential for researchers in various fields, including chemical synthesis, environmental science, and drug development, where these compounds are often used as intermediates, solvents, or are subjects of toxicological studies.

Thermochemical Data of Chlorinated Alkanes

The following tables summarize key thermochemical data for a range of chlorinated alkanes at standard conditions (298.15 K, 1 atm). The data has been compiled from various sources, with a significant portion sourced from the NIST Chemistry WebBook.[1][2][3][4]

Chlorinated Methanes

| Compound | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | Cp(gas) (J/mol·K) |

| Chloromethane | CH₃Cl | -82.0 ± 0.8 | 234.5 ± 0.4 | 40.8 ± 0.4 |

| Dichloromethane | CH₂Cl₂ | -95.4 ± 0.8 | 270.2 ± 0.4 | 51.0 ± 0.4 |

| Trichloromethane | CHCl₃ | -103.1 ± 1.3 | 295.7 ± 0.4 | 65.7 ± 0.4 |

| Tetrachloromethane | CCl₄ | -102.9 ± 1.3 | 309.7 ± 0.4 | 83.3 ± 0.4 |

Data sourced from the NIST Chemistry WebBook.[1][3][5][6]

Chlorinated Ethanes

| Compound | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | Cp(gas) (J/mol·K) |

| Chloroethane | C₂H₅Cl | -112.2 ± 1.3 | 275.3 ± 0.8 | 63.2 ± 0.8 |

| 1,1-Dichloroethane | CH₃CHCl₂ | -133.5 ± 1.7 | 300.4 ± 0.8 | 80.8 ± 0.8 |

| 1,2-Dichloroethane | CH₂ClCH₂Cl | -131.8 ± 1.3 | 308.8 ± 0.8 | 80.3 ± 0.8 |

| 1,1,1-Trichloroethane | CH₃CCl₃ | -147.9 ± 1.7 | 321.3 ± 1.3 | 100.4 ± 1.3 |

| 1,1,2-Trichloroethane | CH₂ClCHCl₂ | -145.2 ± 1.7 | 329.7 ± 1.3 | 100.4 ± 1.3 |

Data sourced from the NIST Chemistry WebBook.[7][8][9][10][11]

Chlorinated Propanes

| Compound | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | Cp(gas) (J/mol·K) |

| 1-Chloropropane | C₃H₇Cl | -133.9 ± 1.3 | 311.7 ± 0.8 | 84.5 ± 0.8 |

| 2-Chloropropane | C₃H₇Cl | -139.3 ± 1.3 | 306.3 ± 0.8 | 84.9 ± 0.8 |

| 1,2-Dichloropropane | C₃H₆Cl₂ | -163.2 ± 1.7 | 344.3 ± 1.3 | 106.3 ± 1.3 |

Data sourced from the NIST Chemistry WebBook and other sources.[2][12][13]

Chlorinated Butanes

| Compound | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | Cp(gas) (J/mol·K) |

| 1-Chlorobutane | C₄H₉Cl | -159.4 ± 1.7 | 347.3 ± 1.3 | 105.9 ± 1.3 |

| 2-Chlorobutane | C₄H₉Cl | -166.5 ± 1.7 | 341.0 ± 1.3 | 106.3 ± 1.3 |

| 1,2-Dichlorobutane | C₄H₈Cl₂ | -186.4 ± 2.1 | 376.6 ± 1.7 | 127.2 ± 1.7 |

Data sourced from the NIST Chemistry WebBook and other sources.[14][15][16]

Experimental and Computational Methodologies

The determination of thermochemical data for chlorinated alkanes relies on a combination of experimental techniques and computational methods.

Experimental Protocols: Rotating Bomb Calorimetry

Rotating bomb calorimetry is a primary experimental method for determining the enthalpy of combustion of organochlorine compounds, from which the enthalpy of formation can be derived.

Detailed Methodology:

-

Sample Preparation: A precisely weighed sample of the chlorinated alkane (typically 0.5 - 1.5 g) is placed in a crucible made of a material resistant to the combustion products, such as platinum or fused silica. For volatile liquids, the sample is encapsulated in a sealed ampoule of a known heat of combustion.

-

Bomb Preparation: The crucible is placed inside a high-pressure stainless steel vessel, known as a "bomb." A small, known amount of a reducing solution, such as arsenious oxide or a hydrazine dihydrochloride solution, is added to the bomb to ensure that all chlorine is converted to chloride ions in the final solution. A fuse wire, typically made of platinum or iron, is connected to two electrodes within the bomb and positioned to ignite the sample.

-

Pressurization and Assembly: The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm. The sealed bomb is then placed in a calorimeter, which is a container filled with a precisely measured amount of water. The calorimeter is equipped with a stirrer to ensure uniform temperature distribution and a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The rotation of the bomb during and after combustion ensures a complete reaction and dissolution of the combustion products.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a constant temperature is reached.

-

Data Analysis: The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the calorimeter is determined separately by burning a standard substance with a known heat of combustion, such as benzoic acid.

-

Corrections: Several corrections are applied to the calculated heat of combustion to account for the heat of ignition, the heat of formation of nitric acid from residual nitrogen in the oxygen, and the heat of reaction of the reducing solution with the combustion products.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of the chlorinated alkane is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Computational Methods

Computational chemistry provides a powerful tool for predicting and validating thermochemical data. High-accuracy quantum chemical methods are particularly valuable for compounds that are difficult to handle experimentally.

Key Methodologies:

-

Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. High-level coupled-cluster methods, such as CCSD(T), are often used to obtain highly accurate energies.

-

Composite Methods: Methods like the Gaussian-n theories (e.g., G3, G4) and Complete Basis Set (CBS) methods combine calculations at different levels of theory and with different basis sets to achieve high accuracy at a manageable computational cost.[10] These methods are widely used for calculating accurate enthalpies of formation.

-

Density Functional Theory (DFT): DFT methods are computationally less expensive than high-level ab initio methods and can provide good accuracy for thermochemical properties, especially when used with appropriate functionals and basis sets.

-

Benson Group Additivity: This is an empirical method that estimates thermochemical properties by summing the contributions of individual chemical groups within a molecule.[1][17] It is a fast and often surprisingly accurate method for estimating the properties of larger molecules where high-level computations are not feasible.

Visualizations

The following diagrams illustrate the workflows for determining and utilizing thermochemical data for chlorinated alkanes.

References

- 1. 1-Chloropropane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]

- 2. Propane, 2-chloro- [webbook.nist.gov]

- 3. Propane [webbook.nist.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. 1-chloropropane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 6. 1,2-DICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Propane, 2-chloro- (CAS 75-29-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 1,2-DICHLOROBUTANE | 616-21-7 [chemicalbook.com]

- 10. webqc.org [webqc.org]

- 11. chembk.com [chembk.com]

- 12. n-Propyl chloride - Wikipedia [en.wikipedia.org]

- 13. Propane, 1,2-dichloro- [webbook.nist.gov]

- 14. 1-Chlorobutane - Wikipedia [en.wikipedia.org]

- 15. 2-Chlorobutane - Wikipedia [en.wikipedia.org]

- 16. Butane, 1,2-dichloro- [webbook.nist.gov]

- 17. 2-chlorobutane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

Stereoisomers of 3-Chloro-1-methoxyheptane and their properties

An In-Depth Technical Guide to the Stereoisomers of 3-Chloro-1-methoxyheptane

Abstract

3-Chloro-1-methoxyheptane possesses a single chiral center at the C-3 position, giving rise to a pair of enantiomers: (R)-3-Chloro-1-methoxyheptane and (S)-3-Chloro-1-methoxyheptane. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates the expected properties and requisite analytical methodologies based on well-understood principles of stereochemistry and established data for analogous chiral haloalkanes. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the synthesis, separation, and characterization of such stereoisomers.

Introduction to Stereoisomerism in 3-Chloro-1-methoxyheptane

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The presence of a stereocenter, or chiral carbon, in 3-Chloro-1-methoxyheptane results in two non-superimposable mirror-image isomers called enantiomers.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each enantiomer. For 3-Chloro-1-methoxyheptane, the priorities of the groups attached to the chiral C-3 carbon are:

-

-Cl (highest atomic number)

-

-CH2CH2OCH3

-

-CH2CH2CH2CH3

-

-H (lowest priority)

The differing spatial arrangements of these groups lead to distinct optical properties and can result in different biological activities, a critical consideration in drug development.

Physicochemical Properties of Enantiomers

Enantiomers share identical physical properties such as boiling point, melting point, density, and solubility in achiral solvents. Their distinguishing feature is their interaction with plane-polarized light.

| Property | (R)-enantiomer | (S)-enantiomer | Rationale |

| Specific Rotation | Equal in magnitude, opposite in direction (+x°) | Equal in magnitude, opposite in direction (-x°) | Enantiomers rotate plane-polarized light to an equal but opposite extent. |

| Boiling Point | Identical | Identical | Intermolecular forces are identical for enantiomers in an achiral environment. |

| Melting Point | Identical | Identical | Crystal lattice energies are the same for pure enantiomers. |

| Solubility | Identical in achiral solvents | Identical in achiral solvents | Solvation energies are identical when the solvent is not chiral. |

| NMR Spectra | Identical in achiral solvents | Identical in achiral solvents | Magnetic environments of nuclei are identical without a chiral influence. |

| HPLC/GC Retention | Identical on achiral stationary phases | Identical on achiral stationary phases | Interactions with a non-chiral stationary phase are identical. |

Synthesis and Separation of Stereoisomers

The synthesis of 3-Chloro-1-methoxyheptane via standard halogenation or ether synthesis routes without chiral control will typically result in a racemic mixture (a 50:50 mixture of the R and S enantiomers). The separation of these enantiomers, a process known as chiral resolution, is essential for studying their individual properties.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Objective: To separate the (R) and (S) enantiomers of 3-Chloro-1-methoxyheptane.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).

-

Mobile phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.

-

Racemic mixture of 3-Chloro-1-methoxyheptane dissolved in the mobile phase.

Methodology:

-

System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Injection: Inject a small volume (e.g., 10 µL) of the dissolved racemic mixture onto the column.

-

Elution and Detection: The enantiomers are eluted from the column at different times due to their differential interactions with the CSP. Monitor the eluent using the UV detector (wavelength selected based on the chromophore, which may be challenging for this molecule, requiring a refractive index detector instead if UV absorbance is too low).

-

Data Analysis: The chromatogram will show two separate peaks, corresponding to the (R) and (S) enantiomers. The area under each peak can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

Characterization of Stereoisomers

Once separated, the individual enantiomers must be characterized to confirm their identity and purity.

Experimental Protocol: Polarimetry

Polarimetry is used to measure the optical rotation of the purified enantiomers.

Objective: To determine the specific rotation of each enantiomer.

Materials:

-

Polarimeter.

-

Polarimeter cell (e.g., 1 dm length).

-

Purified enantiomer sample of known concentration (c), dissolved in a suitable achiral solvent (e.g., ethanol).

-

Sodium lamp (D-line, 589 nm).

Methodology:

-

Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the rotation. This value is the blank and should be subtracted from the sample readings.

-

Sample Measurement: Fill the cell with the solution of the purified enantiomer of known concentration.

-

Measure Rotation: Measure the observed optical rotation (α).

-

Calculate Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

The two enantiomers should exhibit specific rotations that are equal in magnitude but opposite in sign.

Visualization of Stereoisomer Relationships and Analysis Workflow

The following diagrams illustrate the fundamental relationship between the enantiomers and a typical workflow for their analysis.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Caption: Experimental workflow for the separation and analysis of stereoisomers.

Relevance in Drug Development

The stereochemistry of a molecule is paramount in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even cause adverse effects (the distomer).

Therefore, the ability to synthesize, separate, and characterize stereoisomers like those of 3-Chloro-1-methoxyheptane is a fundamental requirement in the development of safe and effective chiral drugs. While 3-Chloro-1-methoxyheptane itself may not be a therapeutic agent, the principles and methodologies described herein are universally applicable in the field of medicinal chemistry.

Methodological & Application

Analytical Methods for the Detection of Halogenated Ethers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated ethers are a class of organic compounds characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and an ether linkage. These compounds find diverse applications, including their use as anesthetics (e.g., isoflurane, sevoflurane), flame retardants, and industrial solvents.[1] Due to their widespread use and potential environmental and health impacts, sensitive and specific analytical methods are crucial for their detection and quantification in various matrices. This document provides detailed application notes and experimental protocols for the analysis of halogenated ethers, with a focus on gas chromatography-mass spectrometry (GC-MS).

I. Analytical Techniques

Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common and powerful technique for the identification and quantification of halogenated ethers.[2][3] GC provides excellent separation of volatile and semi-volatile compounds, while MS offers high sensitivity and specificity for detection.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The choice of the GC column is critical for achieving good resolution of target analytes. For the analysis of halogenated ethers, columns with a (5%-phenyl)-methylpolysiloxane stationary phase are often used.

Mass Spectrometry (MS)

Following separation by GC, the analytes are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique for halogenated ethers, producing characteristic mass spectra that can be used for identification. For enhanced sensitivity, especially for highly halogenated compounds, electron capture negative ionization (ECNI) can be employed.[4]

II. Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of selected halogenated ethers by GC-MS. This data is compiled from various sources and is intended for guidance. Actual performance may vary depending on the specific instrumentation and analytical conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Selected Halogenated Ethers

| Compound | Retention Time (min) | Method Detection Limit (MDL) | Recovery (%) | Matrix | Reference |

| Bis(2-chloroethyl)ether | 11.2 | 0.2 µg/L | 85-115 | Wastewater | EPA Method 611 |

| Bis(2-chloroisopropyl)ether | 12.5 | 0.3 µg/L | 80-120 | Wastewater | EPA Method 611 |

| 4-Bromophenyl phenyl ether | 19.8 | 0.4 µg/L | 75-125 | Wastewater | EPA Method 625 |

| 4-Chlorophenyl phenyl ether | 18.9 | 0.5 µg/L | 70-130 | Wastewater | EPA Method 625 |

| 1,2-bis(2,4,6-tribromophenoxy)ethane | Not Specified | 0.3-5.4 pg/mL | >80 | Human Serum | [5] |

| Decabromodiphenyl ether | Not Specified | 14 pg/mL | >80 | Human Serum | [5] |

| Dechlorane Plus® | Not Specified | 0.3-5.4 pg/mL | >80 | Human Serum | [5] |

Table 2: EPA Method 611 Chromatographic Conditions and Method Detection Limits [5]

| Parameter | Retention Time (min) - Column 1 | Retention Time (min) - Column 2 | Method Detection Limit (µg/L) |

| Bis(2-chloroethyl)ether | 6.4 | 5.8 | 3.3 |

| Bis(2-chloroisopropyl)ether | 7.9 | 7.0 | 4.8 |

Column 1: 1.8 m x 2 mm ID glass, packed with 3% SP-1000 on Supelcoport (100/120 mesh) Column 2: 1.8 m x 2 mm ID glass, packed with 2,6-diphenylene oxide polymer (60/80 mesh)

III. Experimental Protocols

Protocol 1: Analysis of Haloethers in Wastewater by GC-MS (Based on EPA Method 611 & 625)

This protocol describes the determination of various haloethers in municipal and industrial wastewater.

1. Sample Preparation (Liquid-Liquid Extraction)

-

Mark the water meniscus on the side of a 1-liter sample bottle for later volume determination.

-

Pour the entire sample into a 2-liter separatory funnel.

-

Add 60 mL of methylene chloride to the sample bottle, seal, and shake for 30 seconds to rinse the inner surface. Transfer the solvent to the separatory funnel.

-

Extract the sample by shaking the funnel for 2 minutes with periodic venting.

-

Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

-

Drain the methylene chloride extract into a 250 mL Erlenmeyer flask.

-

Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride.

-

Combine the three methylene chloride extracts.

-

Dry the extract by passing it through a drying column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 45-450 amu.

-

3. Quality Control

-

Analyze a method blank with each batch of samples to check for contamination.

-

Analyze a laboratory control spike to assess method performance.

-

Determine surrogate recoveries for each sample to monitor extraction efficiency.

Protocol 2: Analysis of Halogenated Flame Retardants in Human Serum by GC-MS

This protocol is adapted from a method for the determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in human serum.[2][5]

1. Sample Preparation (Solid-Phase Extraction)

-

To 1 mL of human serum, add internal standards.

-

Precipitate proteins by adding formic acid and vortexing.

-

Perform solid-phase extraction (SPE) using a conditioned polymeric sorbent cartridge.

-

Wash the cartridge with water and a water/methanol mixture.

-

Elute the analytes with a mixture of dichloromethane and hexane.

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

GC Conditions:

-

Column: 15 m x 0.25 mm ID, 0.10 µm film thickness, DB-5ms or equivalent.

-

Injector Temperature: 280 °C (pulsed splitless).

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Capture Negative Ionization (ECNI).

-

Source Temperature: 250 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

-

IV. Signaling Pathways and Experimental Workflows

Metabolism of Halogenated Ether Anesthetics

Halogenated ether anesthetics undergo metabolism in the liver, primarily through the cytochrome P450 enzyme system.[6][7] The extent of metabolism varies among different anesthetics and can lead to the formation of reactive metabolites that may cause toxicity.[6]

General Workflow for Halogenated Ether Analysis

The following diagram illustrates a typical workflow for the analysis of halogenated ethers in environmental or biological samples.

References

- 1. researchgate.net [researchgate.net]

- 2. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]